N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Researchers investigating histamine H₃ receptor SAR face procurement risk when substituting imidazole-cyclohexanamine analogs-even minor linker modifications can alter receptor binding, functional activity, and metabolic stability. This compound addresses that gap as a defined branched-linker variant with a chiral 2-methyl substitution introducing conformational constraints distinct from linear propyl analogs. • ≥95% purity with dual CAS registry (1602820-19-8 free base; 1803593-50-1 HCl salt) • Serves as an SAR probe for H₃ receptor pharmacology or an analytical reference standard for chromatographic method development • HCl salt form available for enhanced handling stability and aqueous solubility during synthetic derivatization

Molecular Formula C13H23N3
Molecular Weight 221.34 g/mol
Cat. No. B13257447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine
Molecular FormulaC13H23N3
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC(CNC1CCCCC1)CN2C=CN=C2
InChIInChI=1S/C13H23N3/c1-12(10-16-8-7-14-11-16)9-15-13-5-3-2-4-6-13/h7-8,11-13,15H,2-6,9-10H2,1H3
InChIKeyRNZXPPDKYHFXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine Identity & Procurement


N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine (CAS: 1602820-19-8; hydrochloride salt CAS: 1803593-50-1) is a synthetic small molecule with the molecular formula C₁₃H₂₃N₃ and molecular weight 221.34 g/mol . The compound features a cyclohexanamine core linked via a 2-methylpropyl spacer to an imidazole moiety. Commercial vendors offer this compound primarily as a building block or research reagent, with typical purity specifications ranging from 95% to higher analytical grades . Based on comprehensive search of primary literature, patents, and authoritative databases, this compound does not appear to have been extensively characterized in peer-reviewed scientific publications with quantitative biological activity data. The compound falls within a broader class of N-(imidazolylalkyl) substituted cyclic amines that have been explored in patent literature for potential histamine H₃ receptor modulation [1]; however, specific data for the exact compound N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine were not identified in available sources at the time of this analysis.

Branched linker SAR probe with 2-methyl substitution on propyl chain
Chiral center Introduces stereochemical complexity for receptor interaction studies
Salt form Hydrochloride salt may improve aqueous solubility and handling

Generic Substitution Risk & Structural Specificity


In the absence of published comparative biological activity data for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine, the prohibition against generic substitution rests on well-established principles of medicinal chemistry and receptor pharmacology. Even subtle structural modifications within the N-(imidazolylalkyl) substituted cyclic amine class can dramatically alter target binding, functional activity (agonist vs. antagonist vs. inverse agonist), selectivity profile, and physicochemical properties [1]. The 2-methyl branching on the propyl linker in this compound introduces a chiral center and alters conformational flexibility relative to the linear N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine analog, which may affect both receptor binding geometry and metabolic stability . Given that closely related imidazole-containing cyclohexanamines have demonstrated potent and selective interactions with histamine H₃ receptors in patent disclosures [2], any substitution with a structurally similar but non-identical analog carries undefined risk of altered potency, efficacy, or off-target effects. For applications requiring reproducible research outcomes or analytical standardization, substitution without explicit comparative validation data constitutes a critical scientific and procurement risk.

Structural specificity: 2-methyl branching creates chirality and altered conformation vs linear analogs; binding profile may shift.
Pharmacological risk: Class-level H₃ receptor activity does not guarantee compound-specific potency; substitution risks undefined pharmacology.

Differentiation Evidence & Data Availability


Structural Differentiation from Linear Analog

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine differs from the more common linear analog N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine by the presence of a methyl group at the 2-position of the propyl linker. This structural modification creates a branched carbon chain with a stereogenic center . While quantitative comparative biological data for the target compound are not available in public literature, the structural difference itself constitutes a meaningful differentiation point for procurement decisions.

Linker branching effect
Class-level
+14 Da, chiral center
May alter receptor binding & metabolic profile
Comparative biological data unavailable
Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Histamine H₃ Receptor Modulation Class Evidence

N-(imidazolylalkyl) substituted cyclic amines, as a compound class, have been disclosed in patent literature to possess histamine H₃ receptor antagonist or agonist activity [1]. In US6133291A, structurally related N-(imidazolylalkyl) substituted cyclic amines were reported to exhibit 'high H₃ antagonist activity' and to modulate the release of neurotransmitters including histamine, acetylcholine, norepinephrine, and dopamine [2]. This provides class-level context for the potential pharmacological relevance of the target compound, though direct quantitative data for N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine itself were not identified.

H₃ receptor class evidence
Class-level
Patent-reported class activity (antagonist/agonist)
Compound-specific data not available
Requires in-house target validation
Histamine H3 Receptor CNS Pharmacology Neurotransmitter Modulation

CAS Registration & Commercial Availability

N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is registered under CAS 1602820-19-8 (free base) and CAS 1803593-50-1 (hydrochloride salt), with commercial availability confirmed through multiple vendor catalogs . The compound is offered as a research-grade building block with typical purity specifications of 95% or higher . The hydrochloride salt form (C₁₃H₂₃N₃·HCl, MW 257.8) provides improved aqueous solubility and handling characteristics compared to the free base, which may be relevant for biological assay applications.

Commercial identity
Specification review
Dual CAS, ≥95% purity
Established identity & procurement feasibility
Verify lot-specific COA
Chemical Procurement Analytical Reference Building Block

Application Scenarios


SAR Studies of Imidazolylalkyl Cyclic Amines

This compound serves as a branched-linker variant in SAR investigations exploring the effects of alkyl chain branching on histamine H₃ receptor pharmacology. The 2-methyl substitution on the propyl linker introduces stereochemical complexity and conformational constraints that may influence receptor binding mode, functional efficacy (agonist vs. antagonist), and metabolic stability relative to linear propyl analogs . Researchers investigating the SAR landscape of N-(imidazolylalkyl) substituted cyclic amines may utilize this compound as a probe to delineate the structural determinants of H₃ receptor ligand pharmacology [1].

Analytical Method Development & Reference Standard

With established CAS registry numbers (1602820-19-8 free base; 1803593-50-1 hydrochloride salt) and commercial availability at ≥95% purity , N-[3-(1H-Imidazol-1-yl)-2-methylpropyl]cyclohexanamine is suitable for use as an analytical reference material. The compound may serve as a calibration standard or system suitability test compound in chromatographic method development for imidazole-containing amines, or as a reference for compound library screening quality control.

H₃ Receptor Chemical Biology Tool

Given the class-level association of N-(imidazolylalkyl) substituted cyclic amines with histamine H₃ receptor modulation [2], this compound may be considered for exploratory studies investigating H₃ receptor-mediated neurotransmitter release (histamine, acetylcholine, norepinephrine, dopamine) in CNS-relevant model systems [3]. However, users should note that compound-specific potency, selectivity, and efficacy data are not available in public literature, necessitating thorough in-house characterization prior to any definitive pharmacological interpretation.

Synthetic Building Block for Imidazole Libraries

The compound functions as a versatile synthetic intermediate for constructing focused libraries of imidazole-containing amines . The secondary amine nitrogen of the cyclohexanamine core provides a handle for further derivatization, while the imidazole moiety offers opportunities for metal coordination or additional functionalization. The hydrochloride salt form enhances handling stability and aqueous solubility during synthetic transformations.

Application
Selection Property
Validation Focus
SAR of branched-linker variants
Stereochemical complexity (chiral center)
Binding mode, functional activity, metabolic stability assays
Analytical reference standard
Established CAS identity, research-grade purity
Chromatographic suitability, lot-specific COA
H₃ receptor modulation studies (exploratory)
Class-level receptor association (patent)
In-house potency, selectivity, efficacy characterization
Synthetic intermediate for amine libraries
Secondary amine handle, imidazole moiety
Derivatization efficiency, product purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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